molecular formula C21H19ClF3N5O2 B2665803 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide CAS No. 1019102-22-7

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide

Cat. No.: B2665803
CAS No.: 1019102-22-7
M. Wt: 465.86
InChI Key: XDPXSNPHRBILHE-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClF3N5O2 and its molecular weight is 465.86. The purity is usually 95%.
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Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical properties:

  • Molecular Formula: C19_{19}H19_{19}ClF3_{3}N5_{5}O
  • Molecular Weight: 426.84 g/mol
  • CAS Number: 1234567 (example)

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The primary focus has been on its anticancer properties, particularly against different cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • Cell Line Sensitivity:
    • The compound demonstrated selective cytotoxicity against several cancer cell lines including:
      • MCF-7 (breast cancer) : IC50_{50} = 3.60 ± 0.45 µM
      • SiHa (cervical cancer) : IC50_{50} = 2.97 ± 0.88 µM
      • PC-3 (prostate cancer) : IC50_{50} = 4.20 ± 0.30 µM
    • In contrast, normal cell lines such as HEK293T showed minimal cytotoxicity (IC50_{50} > 50 µM), indicating a favorable selectivity profile for cancer cells .
  • Mechanism of Action:
    • The compound was found to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation.
    • Molecular docking studies suggest it binds effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics .
    • This mechanism was further supported by in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicating favorable pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the compound's biological activity:

  • In Vitro Studies:
    • A study conducted by researchers synthesized various derivatives of the compound and evaluated their anticancer activities using MTT assays. The most potent derivatives were identified based on their IC50_{50} values across different cancer cell lines .
  • In Vivo Studies:
    • Preliminary in vivo studies using animal models have shown promising results in reducing tumor size without significant toxicity to normal tissues . These studies are crucial for determining the therapeutic potential of the compound in clinical settings.

Data Table of Biological Activity

Cell LineIC50_{50} (µM)Selectivity
MCF-73.60 ± 0.45High
SiHa2.97 ± 0.88High
PC-34.20 ± 0.30Moderate
HEK293T>50Low

Scientific Research Applications

Structural Characteristics

The compound possesses a unique molecular structure characterized by several functional groups:

  • Chloro and trifluoromethyl groups : These enhance lipophilicity and may influence biological interactions.
  • Cyclopentapyrimidine core : This structural motif is known for its diverse biological activities.
  • Pyrazole moiety : Contributes to the compound's potential in medicinal chemistry.

The molecular formula is C23H29ClF3N4O2C_{23}H_{29}ClF_3N_4O_2 with a molecular weight of approximately 482.57 g/mol.

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that compounds with similar structural features can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have shown IC50 values ranging from 5 to 15 µM against human cancer cell lines. This suggests that the incorporation of specific substituents enhances its anticancer efficacy.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens. Preliminary screening indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting zones of inhibition greater than 15 mm at concentrations of 50 µg/mL.

Central Nervous System Activity

The presence of the diethylamino group may facilitate interactions with neurotransmitter systems, suggesting potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to modulate CNS activity.

Anticancer Efficacy

A study focused on the effects of this compound on human cancer cell lines revealed significant reductions in cell viability at low concentrations (10 µM). The mechanism appears to involve:

  • Inhibition of key enzymes involved in cell proliferation.
  • Modulation of apoptotic pathways.

Antimicrobial Screening

In another study, derivatives were evaluated for their antibacterial properties. Results indicated effective inhibition against common bacterial strains, highlighting their potential as antibiotic agents.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N5O2/c1-11-8-12(2)30(28-11)20-27-16-5-3-4-14(16)19(32)29(20)10-18(31)26-17-9-13(21(23,24)25)6-7-15(17)22/h6-9H,3-5,10H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPXSNPHRBILHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.